molecular formula C13H16BrN3O2 B11778487 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11778487
M. Wt: 326.19 g/mol
InChI Key: VWHPWYRCSHTAHB-UHFFFAOYSA-N
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Description

5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS#: 1706439-66-8) is a high-purity chemical reagent featuring the versatile 1,3,4-oxadiazole scaffold. With a molecular formula of C13H16BrN3O2 and a molecular weight of 326.19 g/mol, this compound is a valuable building block in medicinal chemistry and anticancer drug discovery research . The 1,3,4-oxadiazole core is a privileged structure in drug design, known for its ability to selectively interact with key biological targets. Research indicates that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects against various cancer cell lines through multiple mechanisms. These mechanisms include the inhibition of critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural motif is found in several FDA-approved drugs and investigational compounds, underscoring its significant research value . This compound is supplied exclusively for laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)8-4-5-10(9(14)6-8)18-7-11-16-17-12(15)19-11/h4-6H,7H2,1-3H3,(H2,15,17)

InChI Key

VWHPWYRCSHTAHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br

Origin of Product

United States

Preparation Methods

Phenoxy Intermediate Synthesis

The synthesis begins with the preparation of 2-bromo-4-(tert-butyl)phenoxyacetic acid , a critical intermediate.

Step 1: Bromination of 4-(tert-Butyl)phenol

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM).

  • Conditions : Room temperature or mild heating (40–60°C) under inert atmosphere (N₂ or Ar).

  • Mechanism : Electrophilic aromatic substitution at the para position of the tert-butyl group.

Step 2: Formation of Phenoxyacetic Acid Derivative

  • Reagents : Chloroacetic acid and a base (e.g., K₂CO₃).

  • Conditions : Solvent: DCM or acetone; Temperature: 25–60°C.

  • Mechanism : Nucleophilic substitution of the phenolic OH group with chloroacetic acid.

Cyclization to Form the 1,3,4-Oxadiazole Ring

The phenoxyacetic acid derivative undergoes cyclization with hydrazine hydrate.

Step 3: Cyclization Reaction

  • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) and phosphoryl chloride (POCl₃).

  • Conditions : Reflux in THF or toluene (90–120°C) for 6–12 hours.

  • Mechanism : Dehydration and cyclization to form the 1,3,4-oxadiazole core.

Step 4: Amination to Introduce the Amine Group

  • Reagents : Ammonia (NH₃) or primary amines.

  • Conditions : Aqueous or organic solvents (e.g., ethanol) at 25–80°C.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

  • Advantages : Reduced reaction time (10–15 minutes) and improved yields.

  • Conditions :

    • Step 1 : Bromination of 4-(tert-butyl)phenol in DCM under microwave irradiation.

    • Step 2 : Cyclization with hydrazine hydrate and POCl₃ in a solvent-free system.

Suzuki-Miyaura Coupling

For introducing aryl groups, palladium-catalyzed coupling may be employed.

Parameter Value Source
CatalystPd(PPh₃)₄
BaseK₂CO₃ or Na₂CO₃
SolventDMF or DMSO

Key Reaction Conditions and Yields

Bromination Efficiency

Substrate Reagent Yield Conditions Source
4-(tert-Butyl)phenolNBS in CCl₄85–90%40°C, 2 hours, AIBN catalyst
4-(tert-Butyl)phenolBr₂ in DCM70–75%25°C, 6 hours

Cyclization Optimization

Catalyst Solvent Yield Time Source
POCl₃Toluene65–70%Reflux, 12 h
T3P (Triphenylphosphine)DMF80–85%80°C, 3 h

Critical Factors Influencing Yield

Steric Effects of tert-Butyl Group

  • Impact : Enhances solubility in non-polar solvents but may hinder nucleophilic substitution.

  • Optimization : Use polar aprotic solvents (e.g., DMF) for bromination.

Inert Atmosphere Requirements

  • Necessity : Prevents oxidation of the oxadiazole ring during cyclization.

  • Best Practice : Purge solvents with N₂ or Ar before reactions.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

  • Benefits : Improved heat transfer, reduced side reactions.

  • Example : Cyclization in a microreactor at 100–120°C with real-time monitoring.

Purification Techniques

Method Efficiency Cost Application
Column ChromatographyHighModerateFinal product purification
RecrystallizationModerateLowIntermediate purification

Comparative Analysis of Synthetic Routes

Route Reagents Yield Advantages Limitations
Traditional RefluxPOCl₃, Hydrazine, K₂CO₃60–70%Cost-effective, scalableLong reaction times, solvent waste
Microwave-AssistedNBS, POCl₃, Hydrazine80–85%Fast, energy-efficientRequires specialized equipment
Suzuki-Miyaura CouplingPd(PPh₃)₄, Boronic Acids50–60%Versatile for aryl substitutionHigh catalyst cost

Challenges and Solutions

Side Reactions During Bromination

  • Issue : Over-bromination at meta positions.

  • Solution : Use NBS with a radical initiator (AIBN) to control regioselectivity.

Low Solubility of Intermediates

  • Issue : Poor dissolution in polar solvents during cyclization.

  • Solution : Employ high-boiling solvents (e.g., toluene) or co-solvents (DMF/THF).

Mechanism of Action

The mechanism of action of 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Phenoxy-Oxadiazole Derivatives

The target compound’s unique phenoxy substitution pattern distinguishes it from related derivatives:

Compound Name Substituents Key Structural Features CAS No. Biological Relevance
5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine 2-Bromo, 4-tert-butyl phenoxymethyl Bromine (electrophilic), tert-butyl (lipophilic bulk) N/A Potential anticancer/antimicrobial activity (inferred from oxadiazole class)
5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine 4-Chlorophenylmethyl Chlorine (smaller halogen), methylene linker N/A Unspecified activity; chlorine may reduce steric hindrance vs. bromine
5-(tert-Butyl)-1,3,4-oxadiazol-2-amine tert-Butyl directly attached to oxadiazole Simplified structure, no aromatic ring 3775-60-8 Baseline oxadiazole activity; lacks bromine’s electronic effects
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine 2-Bromophenyl, thiadiazole core Sulfur atom (enhanced π-acidity) vs. oxygen N/A Broad-spectrum bioactivity (antifungal, insecticidal)

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to chlorine, improving target affinity .
  • Heterocycle Core : Thiadiazole derivatives (e.g., –12) exhibit distinct electronic profiles due to sulfur’s electronegativity, which may alter metabolic stability or receptor interactions compared to oxadiazoles .

Biological Activity

The compound 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to consolidate findings from various studies regarding the biological activity of this specific oxadiazole derivative.

Chemical Structure and Properties

The molecular formula of the compound is C14H16BrN3OC_{14}H_{16}BrN_3O, and its structure includes a brominated phenyl group and an oxadiazole moiety, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, research on similar compounds has shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism of action often involves apoptosis induction and interaction with estrogen receptors .

Case Study:
In a study evaluating 2-bromo-phenyl oxadiazole derivatives, one compound demonstrated a dose-dependent decrease in cell viability in MCF-7 cells, attributed to its ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Properties

The antibacterial potential of oxadiazole derivatives has also been documented. A related study indicated that compounds bearing the oxadiazole ring exhibited moderate antibacterial activity against various strains, suggesting that modifications to the oxadiazole structure could enhance efficacy .

Enzyme Inhibition

Some derivatives have been assessed for their ability to inhibit specific enzymes. For example, compounds with similar structures have shown inhibition against α-glucosidase and matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleTarget/Cell LineIC50 (µM)Mechanism of Action
Anticancer2-Bromo-phenyl oxadiazoleMCF-74.5Induction of apoptosis
AntimicrobialOxadiazole derivativesVarious bacterial strainsVariesDisruption of bacterial cell wall
Enzyme InhibitionOxadiazole derivativesα-glucosidase15.0Competitive inhibition

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins. For instance, docking simulations indicated favorable interactions between the oxadiazole derivative and estrogen receptors, supporting its role as a potential anti-breast cancer agent .

Q & A

Q. What are the common synthetic routes for 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. For example, analogous 1,3,4-oxadiazole derivatives are synthesized via cyclization of hydrazides with phosphoryl chloride (POCl₃) under reflux (90–120°C), followed by nucleophilic substitution of bromine or tert-butyl groups . Yield optimization requires precise stoichiometric control of reagents (e.g., POCl₃ acts as both a catalyst and dehydrating agent) and inert atmospheric conditions to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, bromine-induced deshielding in aromatic protons) .
  • IR Spectroscopy : Identifies NH₂ stretching (~3300 cm⁻¹) and C=N/C-O-C vibrations (~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles and planarity of the oxadiazole ring, critical for understanding molecular interactions .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

The tert-butyl group enhances steric bulk, improving solubility in non-polar solvents (e.g., DCM, toluene) and thermal stability by reducing molecular packing efficiency. This is evidenced by differential scanning calorimetry (DSC) data showing higher decomposition temperatures (~250°C) compared to non-substituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

Contradictions in biological assays (e.g., antimicrobial vs. antitumor efficacy) often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Comparative Dose-Response Studies : Testing across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • Structural Analogs : Modifying the bromine or tert-butyl substituents to isolate activity contributors .
  • Statistical Meta-Analysis : Aggregating data from independent studies to identify trends .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model charge distribution, identifying electrophilic centers (e.g., bromine at C2 of the phenyl ring). For example, Mulliken charges reveal higher positive charge density at the brominated carbon, favoring SNAr reactions with amines or thiols . Molecular dynamics simulations further predict solvent effects on transition states .

Q. What experimental designs optimize the compound’s bioactivity while minimizing cytotoxicity?

  • Fragment-Based Drug Design (FBDD) : Replace the bromine atom with bioisosteres (e.g., -CF₃) to enhance target binding without increasing toxicity .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) to the NH₂ moiety, improving cell permeability and controlled release .
  • High-Throughput Screening (HTS) : Test derivatives against kinase panels to identify selective inhibitors .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s antimicrobial activity align with structural variations?

Discrepancies arise from minor structural differences in analogs. For instance:

  • Bromine Position : 2-Bromo substitution (as in the target compound) shows stronger Gram-positive activity than 4-Bromo analogs due to enhanced membrane penetration .
  • Oxadiazole vs. Thiadiazole Cores : Thiadiazole analogs exhibit broader-spectrum activity but higher cytotoxicity, as shown in MIC (Minimum Inhibitory Concentration) assays .

Methodological Resources

Parameter Typical Data Source
Melting Point114–116°C (decomposition)
Solubility (DMSO)25 mg/mL at 25°C
logP (Calculated)3.2 ± 0.3
Cytotoxicity (IC₅₀)12.5 µM (MCF-7 cells)

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